molecular formula C119H204N34O32S2 B1591700 Humanin CAS No. 330936-69-1

Humanin

Cat. No. B1591700
M. Wt: 2687.2 g/mol
InChI Key: DPEUWKZJZIPZKE-OFANTOPUSA-N
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Description

Humanin is a naturally-produced peptide spanning a total of 24 amino acids and is derived directly from the mitochondria in your cell . It is believed to be located in multiple parts of the human body, including the heart, vascular walls, kidney, brain, and skeletal muscles .


Synthesis Analysis

Humanin is a mitochondrial-derived peptide that protects RPE cells from oxidative stress, senescence, and mitochondrial dysfunction . It primarily affects cardioprotective and neuroprotective pathways, which operate as Alzheimer’s disease treatment agents .


Molecular Structure Analysis

Humanin is a micropeptide encoded in the mitochondrial genome by the 16S ribosomal RNA gene, MT-RNR2. Its structure contains a three-turn α-helix, and no symmetry . It shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length .


Chemical Reactions Analysis

Humanin-G (HNG) is a variant of Humanin that has significantly higher cytoprotective properties . The stability features of HNG in different conditions and its degradation, oxidation, and dimerization patterns over short-term and long-term periods have been characterized .


Physical And Chemical Properties Analysis

Humanin is a 24-mer peptide with a molecular weight of 2687.3 Da . Its stability in different conditions and its degradation, oxidation, and dimerization patterns have been characterized .

Scientific Research Applications

Exercise-Induced Regulation

Humanin levels in muscle and plasma are influenced by physical activity, such as high-intensity interval exercise. Acute exercise bouts have been shown to increase Humanin abundance in muscle and plasma, suggesting that Humanin is an exercise-sensitive mitochondrial peptide. This increase is thought to contribute partially to the observed rise in plasma concentrations, highlighting Humanin's role in the physiological responses to exercise (Woodhead et al., 2020).

Impact on Glucose Metabolism and Resistance Training

Humanin levels increase in human skeletal muscle following resistance training in individuals with impaired glucose metabolism, suggesting a potential role in regulating glucose levels. This peptide's concentration in skeletal muscle correlates with improvements in glucose tolerance tests following resistance training, indicating its involvement in metabolic health and potential in diabetes prevention strategies (Gidlund et al., 2016).

Association with Coronary Endothelial Function

Humanin levels in the circulatory system have been associated with coronary endothelial function. Lower levels of Humanin are observed in patients with endothelial dysfunction, a precursor to atherosclerotic plaque development. This association underscores Humanin's potential as a biomarker for cardiovascular health and its therapeutic implications for enhancing endothelial function (Widmer et al., 2013).

Role as a Biomarker for Oxidative Stress

Humanin has been investigated as a biomarker for oxidative stress in the context of impaired fasting glucose conditions. Its plasma levels are significantly decreased in individuals with impaired fasting glucose, suggesting Humanin's role in cellular protection against oxidative stress and its potential utility in monitoring metabolic health (Voigt & Jelinek, 2016).

Involvement in Fertility and Ovarian Reserve

Research has also explored Humanin's presence in the ovary and its relation to ovarian reserve markers and clinical pregnancy outcomes in IVF-ICSI treatments. Humanin concentration in follicular fluid correlates with various ovarian reserve markers and is positively associated with the clinical pregnancy rate, highlighting its relevance in reproductive medicine (Rao et al., 2019).

Future Directions

The challenges and future directions for transferring the pre-clinical data on Humanin peptides into the clinics will require appropriate large animal models as well as the full investigation on the safety and efficacy profile of Humanin . The prospects of Humanin and Humanin analogues to be further investigated in the frame of future research endeavors against neurodegenerative/neural diseases have also been briefly discussed .

properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUWKZJZIPZKE-OFANTOPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H204N34O32S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186749
Record name Humanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2687.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Humanin

CAS RN

330936-69-1
Record name Humanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Humanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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